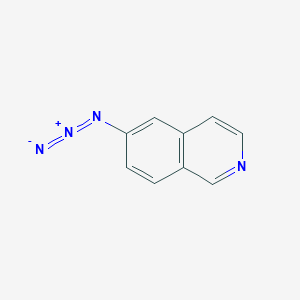
6-Azidoisoquinoline
Overview
Description
6-Azidoisoquinoline is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Anticancer Compounds: 6-Azidoisoquinoline derivatives are used in the synthesis of various anticancer compounds. For instance, the synthesis of 4-tetrazolyl-3,4-dihydroquinazolines, which display significant inhibition of breast cancer cells, is achieved through reactions involving 6-azidoisoquinolines (Xiong et al., 2022).
Biochemistry and Pharmacology
- Development of Melatonin Receptor Agonists and Antagonists: this compound derivatives are used in the preparation of melatonin analogues to investigate the binding site of the melatonin receptor. These compounds have shown potential in therapeutic applications related to sleep and circadian rhythm disorders (Faust et al., 2000).
Material Science
- Applications in Light-Emitting Devices: Isoindoles and isoquinolines, including this compound derivatives, are noted for their high fluorescent and electroluminescent properties, making them valuable in the development of light-emitting devices (Hui & Chiba, 2009).
Antioxidant Research
- Study of Antioxidant Properties: this compound derivatives are examined for their antioxidant capabilities. For instance, their ability to inhibit azo-initiated peroxidation and to catalyze the reduction of hydrogen peroxide in the presence of thiol reducing agents is of interest in antioxidant research (Kumar et al., 2007).
Chemical Synthesis
- Efficient Synthesis of Isoquinolines: this compound compounds are used in efficient and rapid synthesis methods for isoquinolines. These methods are noted for their general applicability and the ready availability of substrates (Yang et al., 2008).
Anti-Corrosion Research
- Development of Anti-Corrosion Agents: Derivatives of this compound are investigated for their potential as anti-corrosion agents for metals in acidic environments. This research is significant for industrial applications, particularly in metal preservation (Douche et al., 2020).
Sensing Applications
- Fluorescence-Based Sensing: Certain cyano derivatives of this compound, due to their high emissivity in water, are considered for use in fluorescence-based sensing applications. This includes potential use in biological and chemical detection systems (Chang et al., 2021).
properties
IUPAC Name |
6-azidoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFGLHOFQQOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



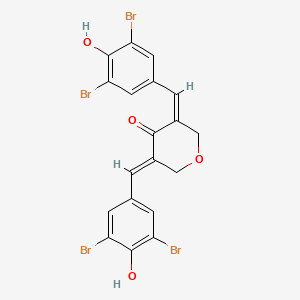
![1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate](/img/structure/B8242555.png)
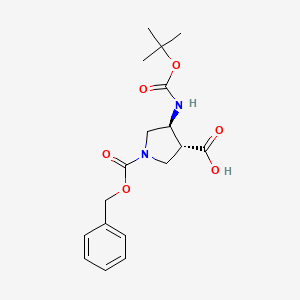
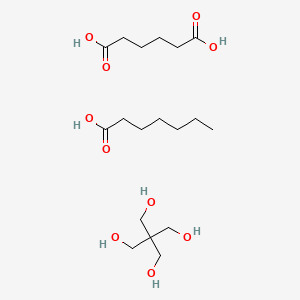
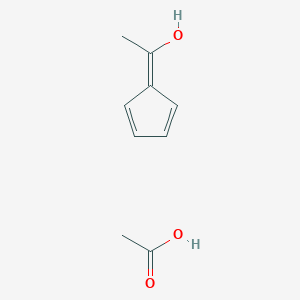
![[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methanesulfonic acid](/img/structure/B8242588.png)
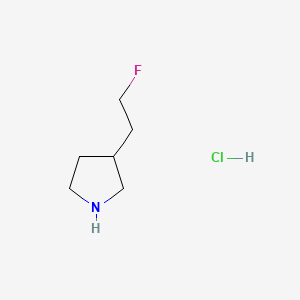
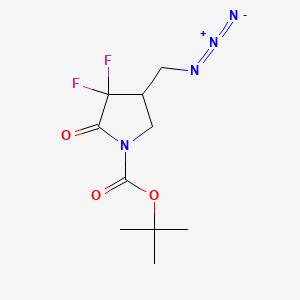
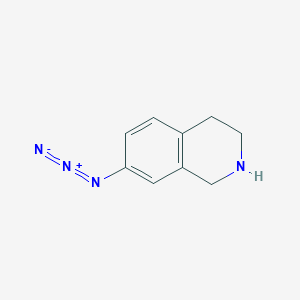

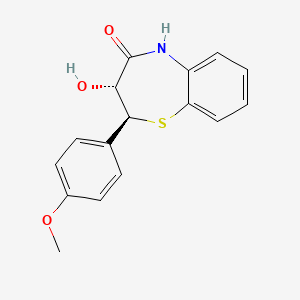
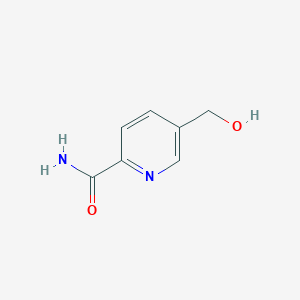
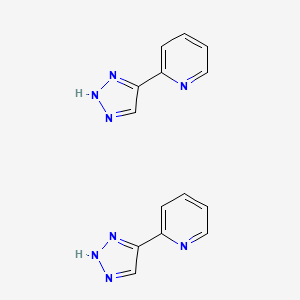
![N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B8242648.png)